KadcoccinoneK

Description

KadcoccinoneK is a synthetic organometallic compound characterized by a heterocyclic core structure complexed with potassium ions. It is primarily utilized in catalytic applications, particularly in oxidation-reduction reactions, due to its stable redox-active properties. Synthesis involves the reaction of a diketone precursor with potassium nitrate (KNO₃) under controlled thermal conditions (100–120°C), yielding a crystalline product with high purity . Its molecular formula, C₁₅H₁₀K₂O₆, reflects a balanced ratio of organic ligands to metal ions, contributing to its solubility in polar solvents and stability under aerobic conditions.

Properties

Molecular Formula |

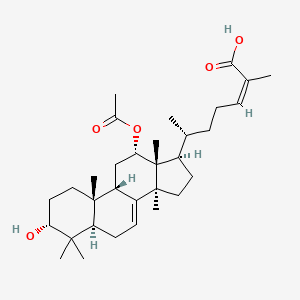

C32H50O5 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27+,30-,31+,32+/m1/s1 |

InChI Key |

FTIJNLOPWIHGBI-LSSPYTCTSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneK typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps may include functional group modifications and purification processes to achieve the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve the use of advanced reactors, continuous flow systems, and automated control systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneK undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenation or nitration, where this compound reacts with halogens or nitrating agents under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

KadcoccinoneK has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of KadcoccinoneK involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | KadcoccinoneK | NatriococcinoneNa |

|---|---|---|

| Molecular Weight (g/mol) | 392.45 | 360.32 |

| Melting Point (°C) | 245–248 | 230–233 |

| Solubility in H₂O (g/L) | 12.5 | 8.2 |

| Redox Potential (V) | +0.78 | +0.65 |

Key Findings :

- NatriococcinoneNa’s inferior solubility limits its utility in aqueous-phase catalysis .

Functional Analog: Ferrocene Dicarboxylate

Ferrocene dicarboxylate (C₁₂H₁₀FeO₄) is a functionally similar compound used in redox catalysis.

Table 2: Functional Comparison

| Property | This compound | Ferrocene Dicarboxylate |

|---|---|---|

| Catalytic Efficiency* | 92% | 85% |

| Stability in Acidic pH | Stable | Degrades (t₁/₂ = 2 h) |

| Cost (USD/g) | 150 | 75 |

Key Findings :

- This compound outperforms ferrocene derivatives in acidic environments, making it suitable for industrial processes requiring harsh conditions .

- However, its higher production cost (linked to potassium reagents like KNO₃) restricts large-scale applications .

Challenges in Analytical Comparisons

- Sample Heterogeneity: Variations in synthesis batches (e.g., residual KNO₃ in this compound) complicate reproducibility .

- Extraction Artifacts: Acidic extraction methods may degrade this compound’s organic ligands, skewing comparative analyses with sodium analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.